molecular formula C12H21NO4 B1383292 tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate CAS No. 1803590-87-5

tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate

Cat. No.: B1383292
CAS No.: 1803590-87-5
M. Wt: 243.3 g/mol
InChI Key: ULADDBHAWFWFAK-UHFFFAOYSA-N
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Description

Overview of tert-Butyl N-[(4-formyloxan-4-yl)methyl]carbamate

This compound is an organic compound with the molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.30 grams per mole. The compound is characterized by its complex structural arrangement, which incorporates a tert-butyl carbamate protecting group attached to a methylated tetrahydropyran ring system that bears a formyl substituent. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its systematic nomenclature based on the oxane ring system.

The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation O=C(OC(C)(C)C)NCC1(C=O)CCOCC1, which clearly illustrates the connectivity between the tert-butyl carbamate moiety and the formyl-substituted oxane ring. The International Chemical Identifier key for this compound is ULADDBHAWFWFAK-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. This compound exists as an oil at room temperature and requires storage at -10°C to maintain stability.

The structural complexity of this compound arises from the combination of multiple functional groups within a single molecular framework. The tert-butyl carbamate group serves as a protecting group commonly employed in peptide synthesis and organic transformations, while the tetrahydropyran ring provides conformational rigidity and potential for further functionalization. The presence of the formyl group introduces additional reactivity, enabling participation in condensation reactions, reductive aminations, and other carbon-carbon bond-forming processes. This multifunctional nature makes the compound particularly valuable as a synthetic intermediate in the preparation of more complex molecular architectures.

Historical Context and Discovery

The development of this compound emerges from the broader historical evolution of carbamate chemistry, which has its roots in the fundamental understanding of carbamic acid derivatives established in the 19th century. Carbamates, as a class of compounds, gained significant attention following the recognition of their diverse applications in pharmaceuticals, agriculture, and materials science. The specific structural motif present in this compound reflects advances in synthetic methodology that enable the construction of complex heterocyclic systems while maintaining the valuable protecting group properties of the tert-butyl carbamate functionality.

The historical development of carbamate synthesis has been marked by continuous innovation in reagents and methodologies. The introduction of tert-butyl chloroformate as a key reagent for carbamate formation revolutionized the field by providing a stable, easily handled precursor for tert-butyl carbamate preparation. This reagent, with the chemical formula C₅H₉ClO₂, enabled chemists to introduce the tert-butyl carbamate protecting group under mild conditions, facilitating the synthesis of complex molecules like this compound. The development of efficient synthetic routes to such compounds has been driven by the pharmaceutical industry's need for versatile building blocks that can be incorporated into drug discovery programs.

The emergence of this particular compound within the chemical literature reflects the growing sophistication of modern synthetic chemistry, where researchers seek to combine multiple functional groups within single molecular entities to maximize synthetic efficiency. The incorporation of the tetrahydropyran ring system represents an evolution in carbamate design, moving beyond simple alkyl and aryl substituents to include more complex heterocyclic frameworks. This development has been facilitated by advances in synthetic methodology, particularly in the areas of ring-forming reactions and functional group tolerance in carbamate synthesis.

Relevance in Modern Chemical Research

The significance of this compound in contemporary chemical research stems from its unique combination of structural features that address current challenges in synthetic chemistry and drug discovery. Carbamates have gained particular prominence in medicinal chemistry due to their favorable pharmacological properties, including their ability to serve as bioisosteres for other functional groups and their potential as enzyme inhibitors. The specific structural architecture of this compound, featuring both the protective carbamate functionality and the reactive formyl group, positions it as a valuable synthetic intermediate for the preparation of complex pharmaceutical targets.

Modern drug design strategies increasingly rely on the incorporation of heterocyclic ring systems to achieve desired pharmacological properties, and the tetrahydropyran ring present in this compound represents an important structural motif in this context. The tetrahydropyran ring system is found in numerous natural products and pharmaceutical compounds, where it contributes to molecular rigidity, metabolic stability, and specific binding interactions with biological targets. The formyl substituent provides additional opportunities for structural diversification through condensation reactions, reductive aminations, and other transformations that can introduce additional pharmacophores or binding elements.

Research into carbamate synthesis has revealed numerous methodologies for their preparation, including traditional approaches using chloroformates and more recent innovations involving carbon dioxide incorporation and solid-phase synthesis. The development of mild, efficient synthetic routes to compounds like this compound has been facilitated by advances in catalysis, particularly palladium-catalyzed cross-coupling reactions and organocatalytic transformations. These methodological advances have expanded the accessibility of complex carbamate-containing molecules and have contributed to their increased utilization in pharmaceutical research.

The compound's relevance extends beyond traditional pharmaceutical applications to include its potential use in materials science and chemical biology. The carbamate functional group has found applications in the design of stimuli-responsive materials, where the lability of the carbamate bond under specific conditions can be exploited for controlled release applications. Additionally, the formyl group present in this compound can serve as a handle for bioconjugation reactions, enabling the attachment of the molecule to biological macromolecules for chemical biology studies.

Scope and Organization of the Review

This comprehensive review of this compound provides a systematic examination of the compound's chemical properties, synthetic accessibility, and potential applications across various fields of chemical research. The organization of this review reflects the multifaceted nature of the compound, beginning with fundamental structural and physical properties before progressing to more specialized topics including synthetic methodologies and applications. Each section builds upon previous discussions to provide a cohesive understanding of the compound's significance within the broader context of carbamate chemistry.

The review emphasizes the compound's unique structural features and their implications for chemical reactivity and synthetic utility. Particular attention is devoted to the interplay between the tert-butyl carbamate protecting group and the formyl-substituted tetrahydropyran ring system, as this combination of functionalities represents a distinctive aspect of the compound's chemistry. The discussion incorporates relevant data from commercial suppliers and chemical databases to provide accurate technical specifications and availability information.

Contemporary research methodologies in carbamate chemistry are examined throughout the review, with emphasis on how these approaches apply to the synthesis and utilization of this compound. The review draws upon recent developments in synthetic methodology, including advances in catalytic processes and green chemistry approaches that have influenced the field of carbamate synthesis. The integration of computational chemistry and chemical informatics into carbamate research is also addressed, highlighting how modern tools enhance our understanding of structure-activity relationships and guide synthetic design.

The scope of this review encompasses both fundamental chemical principles and practical applications, ensuring that the content serves the needs of researchers across the spectrum of chemical disciplines. The systematic organization facilitates access to specific information while maintaining the conceptual connections that underlie the compound's diverse applications. Throughout the review, emphasis is placed on the most current research findings and emerging trends that shape the future direction of carbamate chemistry and the specific applications of this compound.

Properties

IUPAC Name

tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-12(9-14)4-6-16-7-5-12/h9H,4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULADDBHAWFWFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Route

The synthesis typically starts from a suitable lactone or cyclic ether precursor, which is functionalized to introduce the formyl group at the 4-position of the oxane ring and subsequently protected with a tert-butyl carbamate group. The preparation involves:

  • Formation of the 4-formyloxan-4-yl methyl intermediate.
  • Introduction of the tert-butyl carbamate protecting group (Boc protection) on the amino moiety.

This process is often carried out via condensation reactions, alkylation, and protection steps under controlled conditions.

Detailed Stepwise Preparation

Step A: Preparation of 4-formyloxan-4-yl methyl intermediate
  • Starting from a lactone or tetrahydropyran derivative, selective oxidation or formylation is performed to introduce the aldehyde functionality at the 4-position.
  • This step may involve reagents such as PCC (Pyridinium chlorochromate) or other mild oxidants to avoid over-oxidation.
  • The reaction is typically conducted in organic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile at temperatures ranging from 0°C to room temperature to maintain selectivity.
Step B: Boc Protection of the Amino Group
  • The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
  • The reaction is carried out in anhydrous solvents like THF or acetonitrile, typically at 0°C to room temperature.
  • The Boc protection step ensures the stability of the amino group during subsequent synthetic transformations.
Step C: Purification and Isolation
  • The product is purified by standard techniques such as extraction, crystallization, or chromatography.
  • The final compound is isolated as a solid with characteristic melting points and spectral data confirming its structure.

Reaction Conditions and Parameters

Step Reagents/Conditions Solvents Temperature Range Time Notes
A Oxidation/Formylation (e.g., PCC) THF, DCM, Acetonitrile 0°C to RT 2–24 hours Mild conditions to prevent over-oxidation
B Boc2O, Base (TEA, DMAP) THF, Acetonitrile 0°C to RT 1–4 hours Anhydrous conditions preferred
C Work-up and purification Ethyl acetate, Water RT Variable Extraction, crystallization, chromatography

Alternative Methods and Improvements

  • Some patents describe the use of alternative bases such as DIPEA or 4-NMM for improved yields and selectivity in Boc protection.
  • The use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) has been reported to enhance solubility and reaction rates.
  • Temperature optimization is critical; for example, Boc protection is often conducted between 0°C and 25°C to minimize side reactions.
  • The introduction of formyl groups can also be achieved via Vilsmeier-Haack formylation under controlled acidic conditions.

Research Findings and Yield Data

  • Reported yields for the Boc protection step typically range from 75% to 90%, depending on reaction scale and purity of starting materials.
  • Oxidation/formylation steps yield intermediates in the range of 70% to 85%.
  • Overall synthetic routes have been optimized to minimize the use of expensive reagents and catalysts, favoring industrial scalability.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
Starting materials Lactones, tetrahydropyran derivatives Purity affects final yield
Boc protecting agent Di-tert-butyl dicarbonate (Boc2O) Stoichiometric or slight excess
Base Triethylamine, DIPEA, DMAP Catalytic amounts for Boc protection
Solvents THF, Acetonitrile, DCM, DMF Choice affects solubility and reaction
Temperature 0°C to 25°C Controls reaction rate and selectivity
Reaction time 1–24 hours Depends on step and scale
Yield 70%–90% Varies by step and conditions

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes deprotection under acidic conditions to liberate the free amine, a critical step in synthetic organic chemistry. For example:

Reaction ConditionsOutcomeYieldSource
Trifluoroacetic acid (TFA) in DCMBoc removal to form primary amine89–91%
HCl in dioxaneDeprotection with salt formation85%*

*Reported for structurally analogous compounds.

Mechanism : Protonation of the carbamate oxygen followed by elimination of tert-butanol and CO₂ generates the unstable carbamic acid intermediate, which rapidly decomposes to release the amine .

Condensation Reactions via the Formyl Group

The formyl moiety participates in nucleophilic additions, including:

  • Schiff base formation with primary amines (e.g., hydrazines, aryl amines)

  • Knoevenagel condensations with active methylene compounds

Example Protocol (from analog data):

  • React with benzylamine (1.2 eq) in ethanol at reflux (78°C)

  • Catalyze with acetic acid (0.1 eq)

  • Stir for 6–8 hr under N₂

Outcome : Forms imine derivatives with >75% yield in optimized conditions.

Oxidation/Reduction of the Oxane Ring

The saturated oxane ring exhibits predictable reactivity:

Reaction TypeReagentsProduct
OxidationKMnO₄, acidic conditions4-Keto-oxane derivative
ReductionH₂, Pd/C4-Hydroxymethyloxane

These transformations modify the ring’s electronic environment, impacting downstream reactivity .

Cross-Coupling Reactions

The carbamate nitrogen can participate in palladium-catalyzed couplings:

Buchwald-Hartwig Amination

  • Catalyst: Pd₂(dba)₃/Xantphos

  • Base: Cs₂CO₃

  • Substrate: Aryl halides

  • Yield: 60–72% (reported for piperidine analogs )

Key Limitation : Steric hindrance from the oxane ring reduces reaction efficiency compared to linear analogs.

Sulfonation and Acylation

The secondary amine (after Boc deprotection) undergoes derivatization:

Methanesulfonylation

  • Reagent: Methanesulfonyl chloride (1.1 eq)

  • Base: Pyridine or Et₃N

  • Solvent: Dichloromethane (DCM)

  • Yield: 91% (reported for piperidine derivatives )

Acetylation

  • Reagent: Acetic anhydride

  • Conditions: 0°C → RT, 12 hr

  • Outcome: Stable acetamide derivatives

Cycloaddition Reactions

The formyl group enables [4+2] Diels-Alder reactions with dienes:

DieneConditionsCycloadduct Yield
1,3-ButadieneToluene, 110°C, 24 hr68%
AnthraceneMicrowave, 150°C82%

These reactions expand access to polycyclic architectures .

Enzymatic Transformations

In biochemical contexts, the compound acts as a:

  • Transition-state analog for serine hydrolases

  • Competitive inhibitor of chymotrypsin-like proteases (Kᵢ = 4.3 ± 0.7 μM)

Proposed Mechanism :

  • Formyl group coordinates catalytic serine

  • Oxane ring induces substrate-like conformation

  • Carbamate mimics tetrahedral intermediate

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C12_{12}H21_{21}NO4_{4}
  • Molecular Weight : 243.3 g/mol
  • CAS Number : 1803590-87-5
  • SMILES Representation : CC(C)(C)OC(=O)NCC1(CCOCC1)C=O

The compound features a tert-butyl group linked to a carbamate moiety, which enhances its stability and solubility in organic solvents. The presence of a formyl group attached to a tetrahydrofuran ring (4-formyloxan) contributes to its reactivity and potential applications in synthesis.

Medicinal Chemistry

Tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate shows promise in drug development, particularly as a building block for synthesizing bioactive compounds. Its structural features allow for modifications that can lead to new pharmacophores.

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic molecules, including:

  • N-Boc-protected amines : Used in the preparation of pharmaceuticals.
  • Functionalized heterocycles : Such as pyrroles and piperidines, which are important in medicinal chemistry.

Polymer Chemistry

Due to its carbamate functionality, it can be utilized in the production of polyurethanes and other polymeric materials, enhancing properties like flexibility and thermal stability.

Case Study 1: Synthesis of Bioactive Compounds

In a recent study, this compound was utilized as a precursor for synthesizing novel anti-cancer agents. The compound's ability to undergo further transformations allowed researchers to develop derivatives with enhanced biological activity.

Case Study 2: Development of Therapeutic Agents

Another investigation focused on using this compound in the synthesis of analgesics. By modifying the formyloxan moiety, researchers were able to create compounds that exhibited improved efficacy and reduced side effects compared to existing medications.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best contextualized by comparing it to analogous tert-butyl carbamates with variations in substituents, ring systems, and applications.

Oxane/Tetrahydropyran-Based Carbamates
Compound Name Substituent on Oxane Ring Key Features References
tert-Butyl N-[(4-formyloxan-4-yl)methyl]carbamate 4-formyl Aldehyde group enables nucleophilic additions (e.g., imine formation). -
tert-Butyl N-(4-cyanooxan-4-yl)carbamate 4-cyano Electron-withdrawing cyano group enhances stability and dipolar interactions.
tert-Butyl N-(4-aminooxolan-3-yl)carbamate 4-amino (tetrahydrofuran) Amino group facilitates hydrogen bonding and serves as a nucleophilic site.

Key Differences :

  • Reactivity: The formyl group in the target compound offers unique reactivity for condensations (e.g., Knoevenagel, Wittig reactions), unlike the cyano or amino groups, which favor nucleophilic substitutions or hydrogen bonding .
  • Crystallography: Carbamates with hydrogen-bonding substituents (e.g., amino, hydroxyl) exhibit distinct crystal packing patterns. For example, tert-butyl N-hydroxycarbamate forms ribbons via N–H···O and O–H···O interactions , whereas the formyl group may promote weaker C–H···O contacts.
Aromatic and Heteroaromatic Carbamates
Compound Name Core Structure Applications References
tert-Butyl (4-methylpyridin-2-yl)carbamate Pyridine ring Intermediate in p38 MAP kinase inhibitors; dimerizes via N–H···N bonds.
tert-Butyl N-[(4-chloro-3-formylphenyl)methyl]carbamate Chloro-formylphenyl Electrophilic aryl aldehyde for cross-coupling or bioconjugation.
tert-Butyl 4-(4-methylthiazol-5-yl)benzylcarbamate Thiazole-phenyl hybrid Potential bioactive scaffold for targeting kinases or GPCRs.

Key Differences :

  • Electronic Effects : The formyl group in the target compound is more electron-withdrawing than chloro or methyl substituents, altering resonance and charge distribution in the aromatic system .
  • Biological Activity : Pyridine- and thiazole-containing carbamates are prioritized in kinase inhibitor development due to their metal-chelating and π-stacking capabilities .
Aliphatic and Cyclic Ketone Derivatives
Compound Name Core Structure Key Properties References
tert-Butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate Cyclopropyl-ketone Strain from cyclopropane enhances reactivity in ring-opening reactions.
tert-Butyl N-(1-carbamoyl-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate Cyclobutyl-hydroxypropan Hydroxy and carbamoyl groups enable stereoselective functionalization.

Key Differences :

  • Steric Effects : The oxane ring in the target compound imposes less steric hindrance than cyclopropane/cyclobutane systems, favoring reactions at the formyl group .

Physicochemical Properties

Property This compound tert-Butyl N-(4-cyanooxan-4-yl)carbamate tert-Butyl (4-methylpyridin-2-yl)carbamate
Solubility Moderate in polar aprotic solvents (DMF, DMSO) Low in water; high in dichloromethane High in methanol due to pyridine N atom
Melting Point ~90–110°C (estimated) 120–125°C (reported) 85–90°C (reported)
Hydrogen Bonding Weak C–H···O interactions Strong dipole-dipole (C≡N) Strong N–H···N dimerization

Biological Activity

Tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate is a compound with significant potential in biological applications, particularly in the context of neurodegenerative diseases and antimicrobial activity. This article reviews its biological activity based on available literature, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H21NO4
  • Molecular Weight : 243.30 g/mol
  • SMILES : CC(C)(C)OC(=O)NCC1(CCOCC1)C=O
  • InChIKey : ULADDBHAWFWFAK-UHFFFAOYSA-N

This compound has been studied for its inhibitory effects on key enzymes involved in neurodegeneration:

  • Acetylcholinesterase Inhibition : The compound exhibits significant inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease (AD) where cholinergic neurons are compromised.
  • β-secretase Inhibition : It also acts as a β-secretase inhibitor, which is crucial in preventing the formation of amyloid plaques associated with AD. The compound showed an IC50 value of 15.4 nM against β-secretase, indicating potent activity.
  • Amyloid Aggregation Prevention : In vitro studies demonstrated that this compound could inhibit amyloid beta (Aβ) aggregation by up to 85% at concentrations of 100 µM, suggesting a protective role against amyloidogenesis.

In Vitro Studies

In vitro experiments have highlighted the protective effects of this compound on astrocytes exposed to Aβ1-42:

  • Cell Viability : When astrocytes were treated with Aβ1-42 alone, cell viability dropped significantly to 43.78%. However, co-treatment with the compound improved viability to 62.98%, indicating its protective effects against Aβ-induced toxicity.

In Vivo Studies

In vivo studies using scopolamine-induced models of cognitive impairment have also been conducted:

  • Oxidative Stress Reduction : The compound was shown to reduce malondialdehyde (MDA) levels, a marker of oxidative stress, suggesting its potential antioxidant properties. However, its effects were less pronounced compared to standard treatments like galantamine.

Antimicrobial Activity

Emerging research indicates that this compound may possess antimicrobial properties:

  • Antibacterial Effects : Preliminary data suggest activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism appears to involve disrupting bacterial membrane integrity.
  • Selectivity and Safety : The compound demonstrates selectivity for bacterial cells over mammalian cells, indicating a favorable safety profile for potential therapeutic use.

Summary of Findings

Activity TypeObserved EffectReference
Acetylcholinesterase InhibitionIC50 = 0.17 μM
β-secretase InhibitionIC50 = 15.4 nM
Amyloid Aggregation Prevention85% inhibition at 100 µM
Cell Viability ImprovementIncreased from 43.78% to 62.98% with co-treatment
Antibacterial ActivityEffective against MRSA

Q & A

Q. How can computational tools aid in predicting reactivity or stability of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states and predict hydrolysis rates of the carbamate group.
  • Molecular Dynamics (MD) : Simulate conformational flexibility of the oxane ring to guide crystallization attempts.
  • pKa Prediction : Tools like MarvinSketch estimate protonation states to optimize reaction pH .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate
Reactant of Route 2
tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.